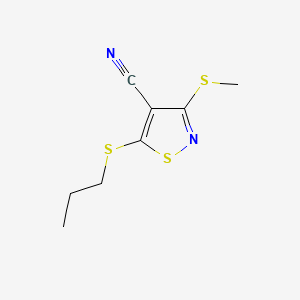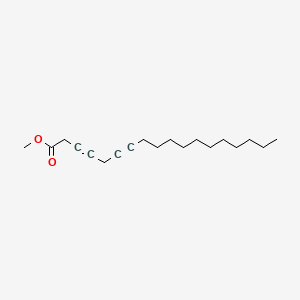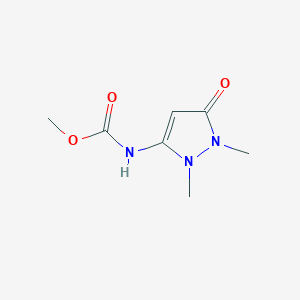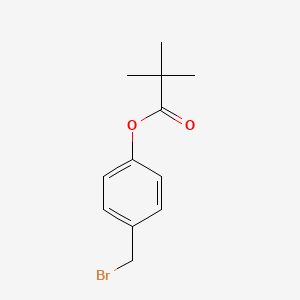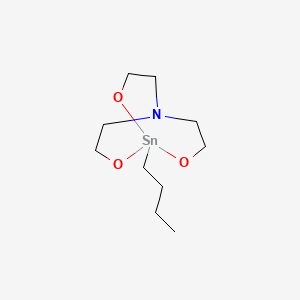
1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(333)undecane is a unique organotin compound characterized by its bicyclic structure containing tin, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane typically involves the reaction of a suitable tin precursor with a triethanolamine derivative. One common method involves the reaction of tributyltin chloride with triethanolamine under controlled conditions to form the desired stannatrane compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin derivatives.
Substitution: The stannatrane can undergo substitution reactions where the butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a wide range of functionalized stannatranes.
Scientific Research Applications
1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a potential drug delivery agent.
Mechanism of Action
The mechanism by which 1-butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane exerts its effects involves its ability to interact with various molecular targets. The tin atom in the compound can form coordination complexes with different ligands, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: A silicon analog with similar structural features but different chemical properties.
2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: A boron analog used in different chemical contexts.
Properties
CAS No. |
51952-23-9 |
|---|---|
Molecular Formula |
C10H21NO3Sn |
Molecular Weight |
321.99 g/mol |
IUPAC Name |
1-butyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12NO3.C4H9.Sn/c8-4-1-7(2-5-9)3-6-10;1-3-4-2;/h1-6H2;1,3-4H2,2H3;/q-3;;+3 |
InChI Key |
KKTDQQOREFWRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]12OCCN(CCO1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


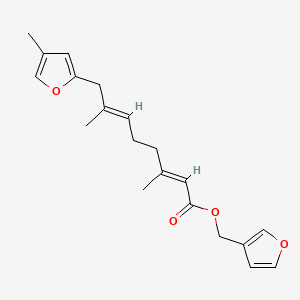
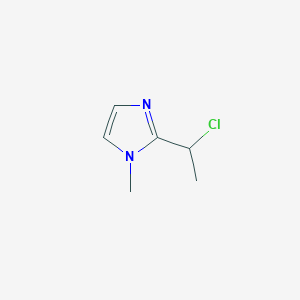
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)

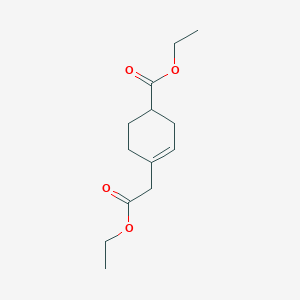
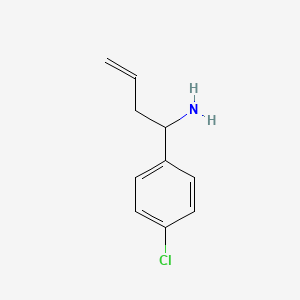
![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
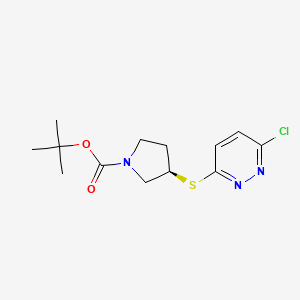
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
